N-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
描述
属性
IUPAC Name |
N'-ethyl-N'-(3-methylphenyl)-N-(2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7/c1-3-32(21-11-6-9-19(2)17-21)16-8-15-28-26-29-23-13-5-4-12-22(23)25-30-24(31-33(25)26)20-10-7-14-27-18-20/h4-7,9-14,17-18H,3,8,15-16H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTFIPSALOVMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a complex heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 429.53 g/mol. Its structure features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanisms through which it exerts its effects include:
- Inhibition of Tumor Cell Proliferation : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The observed IC50 values indicate significant cytotoxicity:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .
- Targeting Kinases : The compound may interact with specific kinases involved in cancer progression. For instance, it has been reported to inhibit Aurora-A kinase with an IC50 of 0.067 µM, contributing to its anticancer efficacy .
The biological activity of N-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can be attributed to several mechanisms:
- DNA Binding : The compound exhibits a strong binding affinity to DNA, which disrupts replication and transcription processes essential for cancer cell survival.
- Receptor Modulation : It may modulate various receptors and signaling pathways involved in cell proliferation and survival .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on MCF7 Cells : A recent study evaluated the effects of the compound on MCF7 cells, demonstrating a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation) .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential for therapeutic applications .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Tumor Cell Proliferation | MCF7 | 12.50 | Inhibition of cell cycle |
| Tumor Cell Proliferation | A549 | 26 | Induction of apoptosis |
| Kinase Inhibition | Aurora-A | 0.067 | Targeting kinase signaling |
常见问题
Q. How is the structural identity of triazoloquinazoline derivatives confirmed in synthetic chemistry research?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR identifies proton and carbon environments, resolving substituent positions (e.g., aromatic protons at δ 7.0–8.3 ppm in analogs) .
- Mass spectrometry verifies molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- X-ray crystallography provides definitive bond-length and angle data for core structures .
Q. What synthetic methodologies are used to construct the triazolo[1,5-c]quinazoline core?
Key steps include:
- Cyclocondensation : Reacting aminotriazoles with quinazoline precursors under reflux in ethanol .
- Substituent introduction : Alkylation or amidation at the 5-position using propylamine derivatives (e.g., 70–100°C, 24–72 hours) .
- Purification : Gradient column chromatography (e.g., ethyl acetate/light petroleum) yields >80% purity .
Q. What analytical techniques ensure purity of triazoloquinazoline derivatives post-synthesis?
- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
- Melting point analysis : Sharp melting ranges (e.g., 172–173°C) indicate crystalline homogeneity .
Q. How are molecular interactions between triazoloquinazolines and target proteins characterized?
- Radioligand binding assays : Competitive displacement of [3H]-CGS21680 or [125I]-AB-MECA quantifies adenosine receptor affinity (Ki values <100 nM indicate high potency) .
- Fluorescence polarization : Alexa Fluor-488 conjugates measure real-time binding kinetics (e.g., Kd values for A2A receptors) .
Q. What in vitro models evaluate the biological activity of triazoloquinazoline derivatives?
- Cell-based assays : HEK293 cells expressing human A2A or A3 receptors measure cAMP inhibition (EC50 values <1 µM suggest efficacy) .
- Enzyme inhibition : Kinase profiling panels assess off-target effects (e.g., selectivity over PKA/PKG) .
Advanced Questions
Q. How can researchers optimize selectivity of triazoloquinazolines for adenosine receptor subtypes?
- Structure-activity relationship (SAR) : Modifying the 5-position substituents (e.g., propionyl vs. benzoyl groups) enhances A3 selectivity (Table 1) .
- Species-specific assays : Human A3 receptors show 470-fold higher affinity for phenylacetyl derivatives compared to rat A1 receptors .
Table 1 : Selectivity of 5-substituted derivatives (Ki values in nM)
| Derivative | Human A3 | Rat A1 | Rat A2A |
|---|---|---|---|
| 5-N-Propionyl | 7.7 | 308 | 108 |
| 5-N-Benzoyl | 3.0 | 680 | 273 |
| 5-N-Phenylacetyl | 0.65 | 306 | — |
Q. What strategies resolve discrepancies in reported binding affinities across studies?
- Receptor source standardization : Use cloned human receptors (vs. rodent brain homogenates) to minimize interspecies variability .
- Buffer optimization : Include MgCl2 (10 mM) and GTP (50 µM) to stabilize G-protein-coupled receptor conformations .
Q. How are in silico approaches applied to predict pharmacokinetic properties?
- Molecular docking : AutoDock Vina simulates binding poses with A2A receptors (e.g., pyridinyl interactions with Phe168/Asn253) .
- ADMET prediction : SwissADME estimates logP (2.5–3.5) and BBB permeability (CNS MPO score >4 for CNS targets) .
Q. What experimental designs address poor solubility in biological assays?
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